2-{(3Z)-3-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
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Overview
Description
2-{(3Z)-3-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound with a unique structure that includes a bromophenyl group, a thiazolo[3,2-b][1,2,4]triazole ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(3Z)-3-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolo[3,2-b][1,2,4]triazole ring and the subsequent attachment of the bromophenyl and indole groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{(3Z)-3-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could result in derivatives with different functional groups attached to the bromophenyl moiety.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.
Industry: It may find applications in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{(3Z)-3-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a keto-enol tautomerism that is widely used in organic synthesis.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with a different structure but similar applications in supramolecular chemistry.
Bromomethyl methyl ether: Another brominated compound used in various chemical reactions.
Uniqueness
What sets 2-{(3Z)-3-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide apart is its complex structure, which combines multiple functional groups and ring systems. This complexity can lead to unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H12BrN5O3S |
---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
2-[(3Z)-3-[2-(2-bromophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C20H12BrN5O3S/c21-12-7-3-1-5-10(12)17-23-20-26(24-17)19(29)16(30-20)15-11-6-2-4-8-13(11)25(18(15)28)9-14(22)27/h1-8H,9H2,(H2,22,27)/b16-15- |
InChI Key |
BGBVZXMGHTWJQK-NXVVXOECSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3)/C(=O)N2CC(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3)C(=O)N2CC(=O)N |
Origin of Product |
United States |
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